3-(2,5-Dioxopyrrolidin-1-yl)-3-oxopropanenitrile
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Overview
Description
3-(2,5-Dioxopyrrolidin-1-yl)-3-oxopropanenitrile is a chemical compound characterized by the presence of a pyrrolidinone ring and a nitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,5-Dioxopyrrolidin-1-yl)-3-oxopropanenitrile typically involves the reaction of succinimide with acrylonitrile under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, are crucial for large-scale production .
Chemical Reactions Analysis
Types of Reactions
3-(2,5-Dioxopyrrolidin-1-yl)-3-oxopropanenitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The nitrile group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and alcohols can react with the nitrile group under basic or acidic conditions.
Major Products Formed
Oxidation: Oxo derivatives.
Reduction: Amines.
Substitution: Substituted amides and esters.
Scientific Research Applications
3-(2,5-Dioxopyrrolidin-1-yl)-3-oxopropanenitrile has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a crosslinking agent in protein studies.
Medicine: Explored for its anticonvulsant properties and potential use in treating epilepsy.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(2,5-Dioxopyrrolidin-1-yl)-3-oxopropanenitrile involves its interaction with specific molecular targets. For instance, in its role as an anticonvulsant, it is believed to inhibit calcium currents mediated by Cav1.2 (L-type) channels, thereby reducing neuronal excitability . Additionally, its ability to crosslink proteins makes it valuable in studying protein-protein interactions .
Comparison with Similar Compounds
Similar Compounds
N-Benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide (AS-1): Known for its anticonvulsant properties.
2-(2,5-Dioxopyrrolidin-1-yl)propanamides: Similar in structure and function, often used in medicinal chemistry.
Properties
CAS No. |
64716-30-9 |
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Molecular Formula |
C7H6N2O3 |
Molecular Weight |
166.13 g/mol |
IUPAC Name |
3-(2,5-dioxopyrrolidin-1-yl)-3-oxopropanenitrile |
InChI |
InChI=1S/C7H6N2O3/c8-4-3-7(12)9-5(10)1-2-6(9)11/h1-3H2 |
InChI Key |
LZERDROKLRVFAK-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)N(C1=O)C(=O)CC#N |
Origin of Product |
United States |
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